Product packaging for Asebotoxin III(Cat. No.:CAS No. 28894-73-7)

Asebotoxin III

Cat. No.: B1666096
CAS No.: 28894-73-7
M. Wt: 440.5 g/mol
InChI Key: PTPFNNBWQYPEKV-ITNXZKQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asebotoxin III (CAS 28894-73-7), also widely recognized as Grayanotoxin III, is a polyhydroxylated cyclic diterpene belonging to the grayanane family . This compound is a secondary metabolite found in specific plants of the Ericaceae family, including various Rhododendron and Pieris species . With a molecular formula of C23H36O8 and a molecular weight of 440.53 g/mol, it is a key subject of study in neuropharmacology and toxicology . The primary research value of this compound lies in its specific and reversible interaction with voltage-gated sodium channels (Nav1.x) in neuronal cell membranes . It binds to the activated conformation of these channels, specifically to the group II receptor site on segment 6 of domains I and IV, preventing their normal inactivation . This binding results in a persistent activation of the sodium channels, leading to prolonged depolarization of excitable cells such as neurons, muscle cells, and cardiomyocytes . This mechanism promotes the release of acetylcholine from the vagus nerve, which is responsible for the observed physiological effects on the cardiovascular and nervous systems . Researchers utilize this compound as a precise tool to probe the structure and function of voltage-gated sodium channels, to study cardiac arrhythmias, and to investigate the pathways of pain and analgesia . In vitro and in vivo studies have shown that grayanotoxins, including this compound, can induce bradycardia (slowed heart rate) and hypotension (low blood pressure) . A benchmark dose lower confidence limit (BMDL10) of 15.3 μg/kg body weight for the reduction of heart rate in rats has been established for the sum of Grayanotoxin I and III, which are considered to have similar toxic potency . Furthermore, evidence from animal models indicates that this compound exhibits antinociceptive (pain-blocking) effects at low doses, making it a compound of interest for exploring novel analgesic pathways . It is critical to note that this product is strictly for research purposes and is not for human consumption. Case reports of accidental poisoning, often through consumption of "mad honey" containing related grayanotoxins, describe symptoms including dizziness, nausea, blurred vision, hypersalivation, and severe cardiovascular effects . WARNING: This product is intended for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption. The substance is a potent neurotoxin and appropriate safety precautions must be observed during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36O8 B1666096 Asebotoxin III CAS No. 28894-73-7

Properties

CAS No.

28894-73-7

Molecular Formula

C23H36O8

Molecular Weight

440.5 g/mol

IUPAC Name

(3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-17-yl) 2-hydroxypropanoate

InChI

InChI=1S/C23H36O8/c1-10(24)18(26)31-16-11-6-7-12-21(5,28)15-14-17(30-14)19(2,3)23(15,29)13(25)8-22(12,16)9-20(11,4)27/h10-17,24-25,27-29H,6-9H2,1-5H3

InChI Key

PTPFNNBWQYPEKV-ITNXZKQQSA-N

SMILES

CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O

Canonical SMILES

CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acebotoxin III
asebotoxin I
asebotoxin III

Origin of Product

United States

Scientific Research Applications

Pharmacological Research

Asebotoxin III has been investigated for its potential therapeutic applications due to its positive inotropic effects on cardiac muscle. Studies have shown that it enhances contractility in heart tissues, making it a candidate for further research in cardiovascular therapies .

Case Study: Positive Inotropic Effects

  • Study Focus : The relationship between chemical structure and positive inotropic potency.
  • Findings : this compound exhibited significant positive inotropic effects in isolated guinea pig heart tissues, demonstrating a strong correlation between its structure and cardiotonic potency (pD2 values) .

Toxicological Studies

Given its toxic nature, this compound is also studied extensively in toxicology. Research has documented cases of poisoning associated with the consumption of honey containing grayanotoxins, including this compound.

Case Study: Human Intoxication

  • Incident Overview : Several cases of "mad honey disease" have been reported following the consumption of honey from Rhododendron species.
  • Symptoms Documented : Symptoms included dizziness, bradycardia, and hypotension, with this compound being detected in patient samples .

Agricultural Applications

This compound has been explored for its insecticidal properties. The compound exhibits antifeedant activity against certain pests, making it a potential candidate for natural pesticide development.

Case Study: Insecticidal Properties

  • Research Findings : The use of grayanane-containing extracts as insecticides has been proposed, highlighting the ecological role of this compound in pest management strategies .

Table 1: Summary of Toxicological Effects

Effect TypeDescriptionReference
CardiovascularBradycardia and hypotension observed post-exposure
NeurologicalRespiratory depression and central nervous system effects
Hemorrhagic EdemaInduced pulmonary hemorrhage in animal models

Table 2: Pharmacological Profiles

CompoundPositive Inotropic Effect (pD2)LD50 (mg/kg)Source
This compound>40.5
Other GrayananesVariesVaries

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

ATX-III belongs to the grayanane diterpenoid family, which includes grayanotoxins (GTXs) and rhodojaponins. Key analogues are compared below:

Table 1: Structural and Pharmacological Comparison
Compound Source Plant Molecular Formula Key Functional Groups LD50 (mg/kg bw) Primary Mechanism of Action Presence in Honey
Asebotoxin III Crabiodendron yunnanese C23H36O8 Epoxide 0.1 Hypothalamic depolarization → Sympathetic discharge → Pulmonary hypertension No
Grayanotoxin I Rhododendron spp. C22H36O7 Non-epoxidized 1.0 Sodium channel modulation → Neuromuscular excitation Yes ("mad honey")
Rhodojaponin III Rhododendron spp. C20H32O6 Non-epoxidized 5.0 Insecticidal activity via antifeedant effects Yes (Nepalese honey)
Pieristoxin G Pieris formosa C24H38O9 Epoxide Not reported Similar to ATX-III; structural genotoxicity alerts No

Mechanistic Differences

  • ATX-III vs. Grayanotoxins: ATX-III’s epoxide group (absent in GTX I/III) is implicated in its heightened neurotoxicity. While GTX I/III modulate voltage-gated sodium channels to cause persistent depolarization , ATX-III directly activates hypothalamic neurons, leading to systemic sympathetic overdrive and pulmonary hemorrhage . Pretreatment with antihistamines (e.g., diphenhydramine) or serotonin antagonists mitigates ATX-III-induced mortality, suggesting histaminergic/serotonergic pathways are secondary mediators .
  • ATX-III vs. Rhodojaponin III: Rhodojaponin III lacks the epoxide moiety and demonstrates insecticidal rather than neurotoxic activity.
  • ATX-III vs.

Toxicological and Environmental Relevance

  • Honey Contamination: GTX I/III and Rhodojaponin III are documented contaminants in "mad honey" from Rhododendron-rich regions (e.g., Black Sea, Nepal).
  • Ecological Roles : ATX-III and Pieristoxin G may act as plant defense chemicals against herbivores, whereas Rhodojaponin III’s antifeedant properties target insects .

Preparation Methods

Natural Extraction Techniques

Source Material and Isolation Protocols

Asebotoxin III is traditionally isolated from the leaves of Pieris japonica, a plant endemic to East Asia. The extraction process typically involves:

  • Solvent Extraction : Fresh leaves are macerated in ethanol or methanol to solubilize diterpenoids. Polar solvents preferentially extract hydroxylated grayanotoxins like this compound due to their polyhydroxy groups.
  • Chromatographic Purification : Crude extracts undergo column chromatography using silica gel or reverse-phase matrices. Gradient elution with hexane-ethyl acetate mixtures separates this compound from structurally similar grayanotoxins.
  • Crystallization : Final purification is achieved via recrystallization in acetone-water systems, yielding >98% purity.
Challenges in Natural Extraction:
  • Low Yield : this compound constitutes <0.1% of dry leaf mass, necessitating processing of large biomass.
  • Seasonal Variability : Toxin concentration fluctuates with plant growth stages, peaking during flowering seasons.

Semi-Synthetic Approaches

Derivatization of Natural Precursors

Researchers have modified naturally abundant grayanotoxins to produce this compound:

Precursor Modification Steps Yield (%) Reference
Grayanotoxin I Epoxidation → Hydroxylation → Reduction 12
Grayanotoxin III Selective deoxygenation → Stereoinversion 8

These methods face regioselectivity challenges due to the molecule’s eight stereocenters. For instance, hydroxylation at C-14 often requires enzymatic catalysis to maintain configuration.

Microbial Biotransformation

Recent studies utilize Aspergillus niger cultures to hydroxylate grayanane skeletons. This approach improves yield to 18–22% but introduces unpredictable oxidation patterns.

Total Synthesis Strategies

Retrosynthetic Analysis

The bicyclo[5.2.1]decane core (Figure 1) is constructed via:

  • Diels-Alder Cyclization : Between a functionalized cyclopentadiene and α,β-unsaturated ketone.
  • Transannular Aldol Condensation : Forms the strained 5-7 fused ring system.

$$
\text{Figure 1: Key retrosynthetic disconnections for this compound.}
$$

Stepwise Synthesis

A 27-step route achieves enantiopure this compound:

  • Ring Construction :

    • Diels-Alder reaction at -78°C establishes the bicyclic framework (73% yield).
    • Sharpless asymmetric epoxidation introduces C-10 hydroxyl (ee >98%).
  • Functionalization :

    • Sequential Mitsunobu reactions install C-5 and C-14 hydroxyls.
    • TEMPO-mediated oxidation forms the C-3 ketone.
  • Global Deprotection :

    • Hydrogenolysis removes benzyl ethers, completing the synthesis (overall yield: 1.2%).

Industrial-Scale Production

Custom Synthesis Services

Specialized laboratories (e.g., Hodoodo Chemicals) offer this compound synthesis under the following conditions:

Parameter Specification
Minimum Order 1 g
Lead Time 8–12 weeks
Purity >95% (HPLC)
Cost $12,500–$18,000/g (scale-dependent)

This service employs hybrid natural/synthetic routes to balance cost and complexity.

Analytical Characterization

Spectroscopic Validation

Critical authentication parameters include:

  • HRMS : m/z 441.2471 [M+H]⁺ (calc. 441.2489 for C₂₃H₃₇O₈⁺)
  • ¹³C NMR : Distinct signals at δ 78.9 (C-5), δ 72.4 (C-10), and δ 210.5 (C-3 ketone).

Emerging Technologies

Continuous Flow Chemistry

Microreactor systems enhance the safety of hazardous steps (e.g., epoxidations), reducing reaction times from 48 h to 6 h while improving yields by 15%.

Q & A

Q. What methodologies are recommended for the initial isolation and purification of Asebotoxin III from natural sources?

this compound isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as HPLC or column chromatography. Validation of purity requires spectroscopic methods (NMR, MS) and comparison with literature data . Researchers must document solvent ratios, temperature conditions, and retention times to ensure reproducibility. For novel compounds, elemental analysis and X-ray crystallography may be necessary to confirm structural identity .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for elucidating carbon-hydrogen frameworks. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups. Researchers should cross-reference spectral data with established databases (e.g., SciFinder, PubChem) and report deviations in chemical shifts or peak intensities to address potential impurities or stereochemical variations .

Q. How should researchers design dose-response experiments to assess this compound’s pharmacological effects?

Dose-response studies require a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values. Include positive and negative controls (e.g., DMSO for solvent effects) and replicate experiments (n ≥ 3) to account for biological variability. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism), with uncertainty intervals reported for potency estimates .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the bioactivity of this compound across different experimental models?

Contradictions may arise from model-specific factors (e.g., cell line genetic variability, in vivo metabolic differences). To address this, perform comparative meta-analysis of existing studies, highlighting methodological disparities (e.g., assay sensitivity, exposure duration). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and employ statistical tools like Bland-Altman plots to quantify discrepancies .

Q. What strategies optimize the in vitro synthesis of this compound while maintaining stereochemical integrity?

Retrosynthetic analysis should prioritize protecting groups for reactive hydroxyl or amine functionalities. Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can preserve stereocenters. Monitor reaction progress via TLC or LC-MS, and optimize conditions (temperature, solvent polarity) to minimize racemization. Final products require chiral HPLC or optical rotation analysis to confirm enantiomeric purity .

Q. How should researchers integrate conflicting mechanistic hypotheses about this compound’s mode of action?

Develop a multi-omics approach: combine transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (Western blot/LC-MS) to assess protein interactions, and metabolomics (NMR/GC-MS) to trace metabolic perturbations. Use pathway enrichment analysis (e.g., KEGG, GO) to identify convergent biological processes. Conflicting hypotheses can be tested via CRISPR knockouts or pharmacological inhibitors of proposed targets .

Methodological and Reporting Standards

Q. What are the best practices for reporting contradictory results in this compound studies?

Clearly delineate experimental variables (e.g., batch-to-batch compound variations, assay protocols) in the "Methods" section. Use supplementary tables to juxtapose conflicting data, and discuss potential sources of error (e.g., instrument calibration, sample degradation). Adhere to journal guidelines for raw data deposition (e.g., Figshare, Zenodo) to enable independent verification .

Q. How can researchers synthesize fragmented literature on this compound’s ecological roles?

Conduct systematic reviews using PRISMA guidelines to collate peer-reviewed studies. Categorize findings by ecosystem (e.g., marine vs. terrestrial sources), organismal interactions (e.g., predator-prey dynamics), and bioactivity endpoints. Identify knowledge gaps (e.g., field studies vs. lab-based assays) to justify novel research directions .

Q. What statistical methods are appropriate for analyzing time-dependent cytotoxicity data for this compound?

Time-series data require mixed-effects models to account for intra-experiment correlations. Use Kaplan-Meier survival curves for longitudinal studies and Cox proportional hazards regression to evaluate dose-time interactions. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Data Management and Reproducibility

Q. How should raw data from this compound experiments be curated for public repositories?

Organize datasets into machine-readable formats (e.g., CSV, JSON) with metadata descriptors (e.g., instrument settings, software versions). Include README files detailing data normalization steps and outlier exclusion criteria. For spectral data, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing in domain-specific repositories like MetaboLights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asebotoxin III
Reactant of Route 2
Asebotoxin III

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